BenchChemオンラインストアへようこそ!

Selexipag-d7

Bioanalytical Chemistry Mass Spectrometry Internal Standardization

Selexipag-d7 is a deuterium-labeled analog of Selexipag, an orally bioavailable prodrug agonist at the prostacyclin (PGI2) receptor (IP receptor) used in the treatment of pulmonary arterial hypertension (PAH). The incorporation of seven stable deuterium atoms increases the molecular mass to 503.66 g/mol, creating a mass shift of +7 Da relative to the unlabeled parent (C26H32N4O4S, MW 496.62).

Molecular Formula C26H32N4O4S
Molecular Weight 503.7 g/mol
Cat. No. B15145308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelexipag-d7
Molecular FormulaC26H32N4O4S
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3,20D
InChIKeyQXWZQTURMXZVHJ-ZGBMZCDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selexipag-d7: A Deuterated Internal Standard for Quantitative Bioanalysis of Selexipag in Drug Development and Therapeutic Drug Monitoring


Selexipag-d7 is a deuterium-labeled analog of Selexipag, an orally bioavailable prodrug agonist at the prostacyclin (PGI2) receptor (IP receptor) used in the treatment of pulmonary arterial hypertension (PAH) [1]. The incorporation of seven stable deuterium atoms increases the molecular mass to 503.66 g/mol, creating a mass shift of +7 Da relative to the unlabeled parent (C26H32N4O4S, MW 496.62) . This physicochemical distinction enables its primary function as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Selexipag and its active metabolite ACT-333679 (MRE-269) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled Selexipag or Differently Deuterated Analogs Cannot Substitute for Selexipag-d7 in Validated Quantitative Methods


Generic substitution of Selexipag-d7 with unlabeled Selexipag or its other labeled forms (e.g., Selexipag-d6) is analytically invalid in LC-MS/MS workflows. The unlabeled compound co-elutes with the native analyte, nullifying the fundamental requirement of a SIL-IS to correct for matrix effects, extraction efficiency, and ionization variability [1]. While Selexipag-d6 shares the deuterium labeling concept, its mass shift of +6 Da fundamentally alters its selected reaction monitoring (SRM) transition. The validated method specifically employs the mass transition 504.300→456.200 m/z for Selexipag-d7 as the internal standard, a parameter that cannot be replicated by any other labeled or unlabeled analog without complete method revalidation per USFDA guidelines [2].

Quantitative Differentiation of Selexipag-d7 as a Bioanalytical Internal Standard


Mass Spectrometric Differentiation: +7 Da Mass Shift for Interference-Free Quantification

Selexipag-d7 provides a +7 Da mass shift relative to the unlabeled analyte Selexipag, compared to a +6 Da shift offered by the alternative labeled standard Selexipag-d6. In the fully validated LC-MS/MS method using electrospray ionization in positive mode with multiple reaction monitoring (MRM), the specific mass transitions are 497.100→455.200 m/z for the analyte Selexipag and 504.300→456.200 m/z for the internal standard Selexipag-d7 [1]. This distinct precursor-to-product ion pathway ensures no cross-talk or isotopic interference between the analyte and IS channels, a critical requirement for achieving the reported lower limit of quantification (LLOQ) [1].

Bioanalytical Chemistry Mass Spectrometry Internal Standardization

Method Performance: Achieving an LLOQ of 0.104 ng/mL with Selexipag-d7 as ISTD

A fully validated HPLC-ESI-MS method utilizing Selexipag-d7 as the internal standard demonstrated an LLOQ of 0.104 ng/mL for Selexipag in human plasma. This is considerably lower than the LLOQ of 5 ng/mL reported in a rat plasma method by Amara Babu et al. that did not explicitly use Selexipag-d7 as the ISTD [1]. The method employing Selexipag-d7 also achieved an extraction efficiency of 93.45% and a linear calibration range of 0.100-50.869 ng/mL [1].

Pharmacokinetics Bioanalysis Method Validation

Isotopic Purity: 99 atom % D Enables Minimal Isotopic Cross-Contribution

Selexipag-d7 is commercially available with an isotopic enrichment of ≥98-99 atom % D, specifically at the isopropyl-d7 position . This high isotopic purity directly minimizes the residual unlabeled (d0) fraction, which would otherwise contribute to the analyte signal and cause systematic overestimation at low concentrations. By contrast, some commercial sources list a chemical purity of only >95% by HPLC for Selexipag-d7, and one source lists a batch of Selexipag-[d7] at only ≥90% purity ; procurement specifications must therefore distinguish between chemical purity and isotopic enrichment.

Stable Isotope Synthesis Analytical Chemistry Quality Control

Regulatory Utility: Explicitly Listed for ANDA Method Validation and QC Applications

Selexipag-d7 is explicitly positioned and supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1]. This contrasts with generic deuterated standards that may lack the comprehensive certificate of analysis, traceability, or documentation package (e.g., NMR, HPLC, MS, residual solvent analysis) required for a regulatory filing [1]. Furthermore, some vendors offer traceability to pharmacopeial standards (USP or EP) upon feasibility, a differentiating service not universally available for all labeled analogs .

Regulatory Science Generic Drug Development Reference Standards

Optimal Applications of Selexipag-d7 Driven by Validated Evidence


Clinical Pharmacokinetic Studies Requiring Sub-ng/mL Quantification of Selexipag

In human pharmacokinetic studies where plasma concentrations of Selexipag can fall to trough levels below 1 ng/mL, Selexipag-d7 enables an LLOQ of 0.104 ng/mL as the internal standard, a sensitivity achieved through its +7 Da mass shift and validated SRM transition. This performance is critical for sparse-sampling pediatric PK studies or drug-drug interaction trials where accurate quantification at the lower limit is essential for regulatory decision-making [1].

Bioequivalence and ANDA Studies for Generic Selexipag Formulations

Generic drug developers filing ANDAs for Selexipag require a regulatory-grade deuterated internal standard to satisfy FDA method validation requirements. Selexipag-d7, supplied with detailed characterization data and optional USP/EP traceability, directly supports the analytical method validation and quality control testing mandated in ANDA submissions. Its documented stability profile—stable after 5 freeze-thaw cycles, 26.5 hours in the autosampler at 4°C, and 7 hours on the bench-top at room temperature—also provides the robustness data needed for high-throughput bioequivalence trials with large sample cohorts [1].

Metabolic Pathway Elucidation via Deuterium Retention Tracing in Hepatocyte Models

When incubated with primary hepatocytes or liver microsomes, Selexipag-d7 undergoes carboxylesterase-mediated hydrolysis to its active metabolite ACT-333679 (MRE-269). The deuterium atoms on the isopropyl moiety are retained through this metabolic step, creating a distinct mass shift in the metabolite that can be differentiated from endogenously produced unlabeled metabolite. This enables unambiguous tracking of the prodrug-to-active-drug conversion pathway without interference from endogenous compounds, a capability not offered by unlabeled Selexipag [2].

Therapeutic Drug Monitoring in Pulmonary Arterial Hypertension Patients

For clinical laboratories implementing therapeutic drug monitoring of Selexipag in PAH patients, Selexipag-d7 serves as the ideal SIL-IS for routine LC-MS/MS assays. Its extraction efficiency of 93.45% under protein precipitation conditions, combined with its established stability in human plasma at -20°C for 41 days, ensures assay robustness even in real-world clinical laboratory workflows where sample storage and processing may be subject to delays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selexipag-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.